Elexacaftor-d3 is classified as a synthetic organic compound. It is recognized for its role as a cystic fibrosis transmembrane conductance regulator corrector and has been approved for clinical use in various formulations. The International Nonproprietary Name for elexacaftor is elexacaftor, and it has been assigned the CAS Registry Number 2216712-66-0. The compound is marketed under brand names such as Trikafta (in the United States) and Kaftrio (in the European Union) when combined with tezacaftor and ivacaftor .
The synthesis of elexacaftor-d3 involves advanced organic synthesis techniques. The process typically includes a series of steps that may involve:
Specific methods may vary, but they generally follow established synthetic routes similar to those used for non-deuterated elexacaftor .
The molecular formula of elexacaftor-d3 is C26H34F3N7O4S, with a molar mass of approximately 597.66 g/mol. The IUPAC name for elexacaftor is N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide .
The structure features several functional groups that are critical for its activity:
Elexacaftor-d3 undergoes various chemical reactions during its synthesis and metabolic processes:
The precise reaction conditions (e.g., temperature, solvents) are crucial for optimizing yields and purity during synthesis .
Elexacaftor-d3 functions primarily as a cystic fibrosis transmembrane conductance regulator corrector. Its mechanism involves:
Elexacaftor-d3 exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies in pharmaceutical applications .
Elexacaftor-d3 has significant applications in scientific research, particularly in studies related to cystic fibrosis treatment mechanisms. Its uses include:
CAS No.: 20438-03-3
CAS No.: 16124-22-4
CAS No.: 19467-38-0
CAS No.: 656830-26-1
CAS No.: 562099-15-4
CAS No.: 2448269-30-3